molecular formula C18H25N5O2 B2575293 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide CAS No. 2320212-15-3

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Cat. No.: B2575293
CAS No.: 2320212-15-3
M. Wt: 343.431
InChI Key: AGTCTHVNODEGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic small molecule with the molecular formula C18H25N5O2 and a molecular weight of 343.43 g/mol . This compound features a 1,2,3-triazole ring linked to a pyrrolidine carboxamide core, a structural motif of significant interest in modern medicinal chemistry due to its potential for diverse biological activity . Compounds containing the 1,2,3-triazole-4-carboxamide scaffold are actively investigated in drug discovery and have been reported in preclinical studies for various applications, including serving as cytotoxic agents in anticancer research . The presence of this privileged structure makes the compound a valuable chemical tool for researchers exploring new therapeutic agents and studying structure-activity relationships (SAR) . It is available for purchase in milligram to gram quantities for laboratory use . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-25-14-16-12-23(21-20-16)17-9-11-22(13-17)18(24)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,17H,5,8-11,13-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTCTHVNODEGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the triazole ring via a [3+2] cycloaddition reaction. Starting from a suitable alkyne and azide, the reaction conditions often require a copper(I) catalyst in an appropriate solvent under controlled temperatures.

  • Industrial Production Methods: : On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques, which enhance reaction efficiency and product yield. Key steps include purification through column chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : For example, it can be oxidized using reagents such as m-chloroperoxybenzoic acid, while reduction might involve hydrogenation under palladium catalysts.

  • Major Products: : Oxidation typically yields the corresponding oxides, while reduction results in the formation of the reduced triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures, such as this one, exhibit notable antimicrobial properties. The triazole ring is known for its ability to disrupt microbial cell functions, making it a candidate for developing antifungal and antibacterial agents. Studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases.

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Preliminary cell-based assays have demonstrated that derivatives of similar compounds can inhibit the growth of multiple cancer cell lines, including breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The combination of triazole and pyrrolidine moieties could lead to synergistic effects enhancing its efficacy compared to simpler derivatives.

Molecular Docking Studies

Molecular docking simulations have been employed to analyze the interactions between the compound and various biological targets. These studies help elucidate the structural basis for its biological activity by predicting binding affinities and modes of interaction with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . Such insights are crucial for optimizing the compound's design for specific therapeutic applications.

Synthesis and Functionalization

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide typically involves multi-step processes that begin with the formation of the triazole ring through Huisgen cycloaddition reactions. Subsequent steps include the introduction of functional groups via substitution reactions and cyclization processes to form the final product .

Synthetic Pathways Overview

StepReaction TypeKey Reagents
1Huisgen CycloadditionAzide + Alkyne
2Substitution ReactionMethoxymethyl derivative
3CyclizationDiene or reductive amination
4CouplingBenzonitrile precursor

Materials Science Applications

The compound's unique structure makes it suitable for applications in materials science. Its ability to form stable complexes with metals suggests potential use in catalysis and as a building block for advanced materials. Research into its properties may lead to innovations in polymer chemistry and nanotechnology.

Antimicrobial Efficacy Study

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and biological activity, supporting further exploration of this compound class .

Anticancer Activity Assessment

In a separate study assessing anticancer properties, derivatives were tested on multiple cancer cell lines using the MTT assay method. The results showed that certain modifications to the triazole-pyrrolidine framework enhanced cytotoxicity against targeted cancer cells, highlighting the importance of structure-activity relationships in drug development .

Comparison with Similar Compounds

Compound 38 ()

  • Structure : 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Key Features :
    • Pyrrole core instead of pyrrolidine.
    • 1,2,4-Triazole (vs. 1,2,3-triazole in the target compound).
    • Trifluoromethylpyridinylmethyl substituent enhances electron-withdrawing properties.
  • Data :
    • Molecular Weight: 393.0 g/mol (ESIMS) .
    • LCMS Purity: 89.09%; HPLC Purity: 80.56% .
  • Implications : The trifluoromethyl group may increase metabolic stability but reduce solubility compared to the methoxymethyl group in the target compound.

3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide ()

  • Structure : Differs by a benzyloxymethyl group on the triazole (vs. methoxymethyl in the target).
  • 3-Methoxypropyl chain (vs. 3-phenylpropyl in the target) may lower lipophilicity.
  • Data :
    • Molecular Weight: 373.45 g/mol .
  • Implications : The benzyloxy substituent could improve target binding affinity in hydrophobic pockets but hinder pharmacokinetic properties.

Compound 5cp ()

  • Structure : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
  • Key Features :
    • Benzimidazole core (vs. triazole-pyrrolidine).
    • 3-Oxo-3-phenylpropyl chain introduces a ketone group.
  • Data :
    • Molecular Weight: 363.18 g/mol (HRMS) .
  • Implications : The ketone group may confer hydrogen-bonding capacity but increase metabolic susceptibility.

Critical Observations

  • Triazole vs. Other Heterocycles : The 1,2,3-triazole in the target compound and ’s analog offers distinct electronic and steric profiles compared to 1,2,4-triazoles () or benzimidazoles ().
  • Substituent Effects : Methoxymethyl (target) balances polarity and steric demand, whereas trifluoromethyl () and benzyloxy () groups prioritize electronic or hydrophobic interactions.
  • Pyrrolidine vs.

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Solubility : The methoxymethyl group likely improves aqueous solubility relative to benzyloxy or trifluoromethyl substituents.
  • Metabolic Stability : The absence of labile groups (e.g., ketones in ) may enhance metabolic stability.
  • Target Selectivity : The 3-phenylpropyl chain could favor interactions with hydrophobic binding sites, as seen in phenylalkylamine-based therapeutics.

Biological Activity

The compound 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N6OC_{16}H_{22}N_{6}O with a molecular weight of approximately 306.39 g/mol. The structure features a pyrrolidine ring, a triazole moiety, and a phenylpropyl side chain, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in the structure enhances its interaction with microbial enzymes, potentially inhibiting their function. For instance, studies have shown that similar triazole compounds exhibit activity against various bacterial strains and fungi .

2. Anticancer Potential
Triazole derivatives are being investigated for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects on melanoma cells by inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.

3. Enzyme Inhibition
Compounds containing the triazole moiety have been reported to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and infections caused by urease-producing bacteria . The enzyme inhibition profile suggests potential therapeutic applications in neurological disorders and infectious diseases.

Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTriazole derivativesSignificant inhibition of bacterial growth
AnticancerSimilar triazolesInduction of apoptosis in cancer cells
Enzyme InhibitionTriazole-based compoundsInhibition of acetylcholinesterase and urease

Case Studies

Case Study 1: Anticancer Activity
A study investigating a related triazole derivative demonstrated selective cytotoxicity against human melanoma cells compared to normal cells. The compound induced cell cycle arrest at the S phase and decreased melanin production in treated cells, suggesting its potential as an alternative chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy
In another study focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, highlighting the antimicrobial potential of this class of compounds .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolidine-triazole-carboxamide scaffold?

The synthesis typically involves three key steps:

  • Pyrrolidine ring formation : Cyclization of a 1,4-diketone or amino alcohol precursor under basic or acidic conditions. For example, cyclization via nucleophilic attack can yield the pyrrolidine core .
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to regioselectively install the 1,2,3-triazole moiety. The methoxymethyl group is introduced via alkynol precursors or post-functionalization (e.g., alkylation of triazole intermediates) .
  • Carboxamide coupling : Amide bond formation between the pyrrolidine-triazole intermediate and 3-phenylpropylamine using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Key Optimization : Reaction temperature control (e.g., 100°C for CuAAC) and solvent selection (e.g., DMF for polar aprotic conditions) are critical for yield improvement .

Basic: How is structural confirmation achieved for this compound?

A multi-analytical approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.2–7.4 ppm (aryl protons from phenylpropyl), δ 4.5–5.0 ppm (triazole-CH₂-OCH₃), and δ 3.3–3.7 ppm (pyrrolidine N-CH₂) confirm substituent integration .
    • ¹³C NMR : Peaks near δ 160 ppm (carboxamide C=O) and δ 55–60 ppm (methoxymethyl OCH₃) validate functional groups .
  • Mass Spectrometry : HRMS (ESI) with calculated [M+H]⁺ matching theoretical molecular weight (±2 ppm error) ensures purity .
  • HPLC : Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can regioselectivity challenges in triazole functionalization be resolved?

The methoxymethyl group at the triazole 4-position requires precise control:

  • Pre-functionalized alkynes : Use propargyl ethers (e.g., HC≡C-OCH₂-OCH₃) in CuAAC to directly install the methoxymethyl group, avoiding post-synthetic modifications .
  • Protecting groups : Temporarily protect reactive sites on pyrrolidine (e.g., Boc protection) during triazole formation to prevent side reactions .
  • Catalyst screening : Test Cu(I) ligands (e.g., TBTA) to enhance regioselectivity and reduce byproducts .

Data Contradiction Example : Discrepancies in triazole substitution patterns (1H vs. 2H isomers) can arise from incomplete Boc deprotection. Confirm via 2D NMR (HSQC, HMBC) to resolve ambiguities .

Advanced: What methodologies assess the compound’s biological interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) for validation .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293), normalizing to protein content .
  • SAR analysis : Compare analogues (e.g., replacing methoxymethyl with methyl or trifluoromethyl) to identify critical substituents for activity .

Pitfall : False-positive results may occur due to compound aggregation. Include detergent controls (e.g., 0.01% Tween-20) in assays .

Advanced: How can solubility and stability issues be addressed during in vitro studies?

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations .
    • Modify the phenylpropyl group to a more polar substituent (e.g., hydroxylpropyl) while monitoring activity .
  • Stability testing :
    • Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C, analyzing degradation products via LC-MS .
    • Protect from light if the triazole moiety shows UV sensitivity .

Advanced: How do electronic effects of the methoxymethyl group influence reactivity?

The methoxymethyl group’s electron-donating OCH₃ moiety:

  • Enhances nucleophilicity : Facilitates SN2 reactions at the triazole-CH₂-OCH₃ site, enabling further derivatization (e.g., alkylation with iodomethane) .
  • Affects hydrogen bonding : Molecular docking simulations show the OCH₃ group forms weak hydrogen bonds with kinase ATP pockets, impacting binding affinity .
  • Comparative data : Analogues lacking OCH₃ show 10-fold reduced potency in enzyme assays, highlighting its role in target engagement .

Basic: What are the recommended storage conditions to maintain compound integrity?

  • Short-term : Store at –20°C in anhydrous DMSO under argon to prevent oxidation.
  • Long-term : Lyophilize as a hydrochloride salt and store at –80°C with desiccants (e.g., silica gel) .

Advanced: How can synthetic yields be improved for large-scale production?

  • Flow chemistry : Implement continuous-flow reactors for CuAAC steps to enhance mixing and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .
  • Catalyst recycling : Immobilize Cu(I) on silica nanoparticles to reduce metal leaching and lower production costs .
  • DoE optimization : Use factorial design to optimize variables (temperature, catalyst loading, solvent ratio), achieving >80% yield .

Basic: What safety precautions are necessary during synthesis?

  • Toxic intermediates : Handle azide precursors in a fume hood with blast shields due to explosion risks .
  • Waste disposal : Quench copper residues with EDTA before aqueous disposal .

Advanced: How does the compound’s logP affect membrane permeability?

  • Calculated logP : Use software (e.g., ChemAxon) to predict logP (~2.5 for the parent compound). Higher logP analogues (e.g., with lipophilic aryl groups) show improved Caco-2 permeability but increased hepatotoxicity risks .
  • Experimental validation : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.